5-(2,2,2-trifluoroethyl)pyridine-2-carboxylic acid
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Overview
Description
5-(2,2,2-Trifluoroethyl)pyridine-2-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-chloropyridine with trifluoroacetic acid in the presence of a base, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production methods often utilize vapor-phase reactions to achieve high yields and purity. The use of catalysts and optimized reaction conditions ensures efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions: 5-(2,2,2-Trifluoroethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(2,2,2-Trifluoroethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,2,2-trifluoroethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of β-secretase inhibitors, it plays a crucial role in modulating the activity of the enzyme, thereby affecting the amyloid-beta pathway implicated in Alzheimer’s disease . The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its efficacy .
Comparison with Similar Compounds
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
Comparison: 5-(2,2,2-Trifluoroethyl)pyridine-2-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted pyridines. This uniqueness is reflected in its reactivity, stability, and applications in various fields .
Properties
CAS No. |
1211536-33-2 |
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Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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